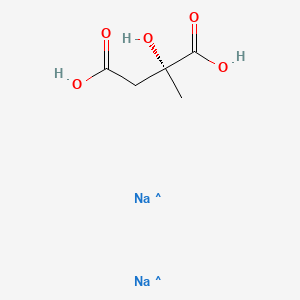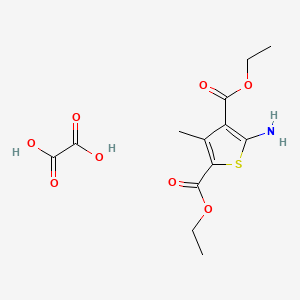
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by its unique structure, which includes an amino group, a dimethylphenyl group, and a methylbenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Aplicaciones Científicas De Investigación
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
2-Amino-N-(2,6-dimethylphenyl)-3-methylbenzamide can be compared with other similar compounds, such as:
2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-Amino-N-(2,6-dimethylphenyl)propanamide: Contains a propanamide group, differing in the length of the carbon chain.
Lidocaine: A well-known local anesthetic with a similar aromatic amine structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
54440-20-9 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
2-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-10-6-5-9-13(14(10)17)16(19)18-15-11(2)7-4-8-12(15)3/h4-9H,17H2,1-3H3,(H,18,19) |
Clave InChI |
CXVVXHGYZPIHGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC=C2C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11996794.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996809.png)

![5-phenyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11996816.png)
![2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11996817.png)


![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)

![Methyl 4-{[2-oxo-2-(4-toluidino)ethyl]thio}phenylcarbamate](/img/structure/B11996852.png)
![6-chloro-2-(6-chloro(2H,4H-benzo[e]1,3-dioxin-8-yl))chromen-4-one](/img/structure/B11996855.png)
